5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl-
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Overview
Description
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazoloquinazolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- typically involves a one-pot condensation reaction. This method combines 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, and the reaction conditions such as temperature and time are optimized to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiadiazoloquinazoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones
- 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives
Uniqueness
5H-1,3,4-Thiadiazolo(2,3-b)quinazoline-5-thione, 6,7,8,9-tetrahydro-2-methyl- stands out due to its unique structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
160893-91-4 |
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Molecular Formula |
C10H11N3S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydro-[1,3,4]thiadiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H11N3S2/c1-6-12-13-9(14)7-4-2-3-5-8(7)11-10(13)15-6/h2-5H2,1H3 |
InChI Key |
BGKTVBGGWFAMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=S)C3=C(CCCC3)N=C2S1 |
Origin of Product |
United States |
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